Cas no 1805881-97-3 (Methyl 5-(2-carboxyethyl)-2-methylbenzoate)

Methyl 5-(2-carboxyethyl)-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(2-carboxyethyl)-2-methylbenzoate
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- インチ: 1S/C12H14O4/c1-8-3-4-9(5-6-11(13)14)7-10(8)12(15)16-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
- InChIKey: DWFQUDAWLIQWQD-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=C(C)C=CC(=C1)CCC(=O)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 262
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 63.6
Methyl 5-(2-carboxyethyl)-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005902-1g |
Methyl 5-(2-carboxyethyl)-2-methylbenzoate |
1805881-97-3 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
Alichem | A010005902-250mg |
Methyl 5-(2-carboxyethyl)-2-methylbenzoate |
1805881-97-3 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
Alichem | A010005902-500mg |
Methyl 5-(2-carboxyethyl)-2-methylbenzoate |
1805881-97-3 | 97% | 500mg |
839.45 USD | 2021-07-06 |
Methyl 5-(2-carboxyethyl)-2-methylbenzoate 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
Methyl 5-(2-carboxyethyl)-2-methylbenzoateに関する追加情報
Research Briefing on Methyl 5-(2-carboxyethyl)-2-methylbenzoate (CAS: 1805881-97-3) and Its Applications in Chemical Biology and Pharmaceuticals
Methyl 5-(2-carboxyethyl)-2-methylbenzoate (CAS: 1805881-97-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This ester derivative, characterized by its carboxyl and methyl ester functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and metabolic disorders.
The compound's unique structural features make it an attractive candidate for medicinal chemistry. Its benzoate core provides a stable aromatic framework, while the carboxyl and ester groups offer reactive sites for further chemical modifications. Researchers have utilized Methyl 5-(2-carboxyethyl)-2-methylbenzoate as a building block in the synthesis of small-molecule inhibitors and modulators of key biological pathways. For instance, recent publications highlight its incorporation into compounds designed to target enzymes involved in lipid metabolism and inflammation.
One of the most notable advancements involving this compound is its use in the development of prostaglandin receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Methyl 5-(2-carboxyethyl)-2-methylbenzoate exhibited potent activity against the EP4 receptor, a target for treating inflammatory diseases and pain. The study employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy and selectivity, resulting in promising preclinical candidates.
In addition to its therapeutic potential, Methyl 5-(2-carboxyethyl)-2-methylbenzoate has also been investigated for its role in chemical biology tools. Researchers have functionalized this compound to create fluorescent probes and affinity labels for studying protein-ligand interactions. A recent paper in ACS Chemical Biology detailed the synthesis of a biotinylated derivative, which was used to identify novel binding partners of a metabolic enzyme in proteomic studies.
The synthesis and characterization of Methyl 5-(2-carboxyethyl)-2-methylbenzoate have been refined in recent years, with improved yields and purity reported in several synthetic protocols. A 2022 publication in Organic Process Research & Development outlined a scalable, green chemistry approach to producing this compound, emphasizing reduced solvent waste and energy consumption. These advancements are critical for ensuring the compound's availability for large-scale pharmaceutical applications.
Looking ahead, the potential applications of Methyl 5-(2-carboxyethyl)-2-methylbenzoate continue to expand. Ongoing research is exploring its utility in targeted drug delivery systems, where its chemical properties may enable conjugation to nanoparticles or antibodies. Furthermore, computational studies are being conducted to predict new biological targets for derivatives of this compound, leveraging artificial intelligence and molecular docking simulations.
In conclusion, Methyl 5-(2-carboxyethyl)-2-methylbenzoate (CAS: 1805881-97-3) represents a valuable chemical entity in modern drug discovery and chemical biology. Its versatility as a synthetic intermediate, combined with its demonstrated biological activities, positions it as a compound of significant interest for future research. Continued exploration of its derivatives and applications will likely yield innovative therapeutic strategies and tools for understanding complex biological systems.
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